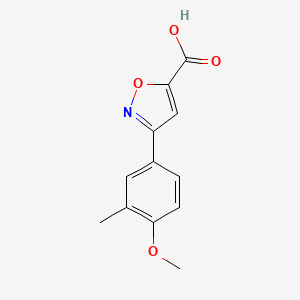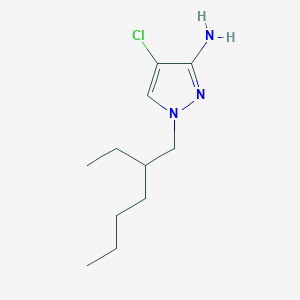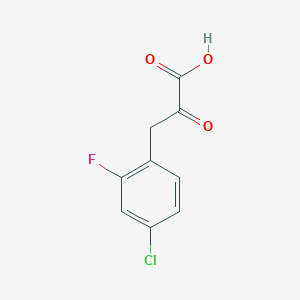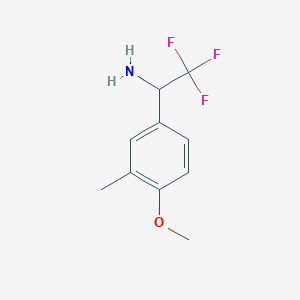![molecular formula C11H12N2O3 B13542055 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid: is a fascinating compound with a bicyclic structure. Its systematic name suggests that it contains a pyrimidine ring fused to a seven-membered oxabicycloheptane ring. Let’s explore its synthesis, properties, and applications.
Métodos De Preparación
a. Synthesis: The parent compound, 7-oxabicyclo[2.2.1]heptane , can be obtained through various methods. One common approach involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. Additionally, catalytic hydrogenation of hydroquinone yields a mixture of trans- and cis-cyclohexane-1,4-diol, from which 7-oxabicyclo[2.2.1]heptane can be derived .
b. Reaction Conditions: The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is commonly used to cleave a C–C bond in these compounds. Other methods include retro-Claisen, retro-Diekmann, and Grob fragmentations .
Análisis De Reacciones Químicas
a. Types of Reactions: 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid may undergo various reactions, including oxidation, reduction, and substitution.
b. Common Reagents and Conditions:Oxidation: Baeyer–Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions.
c. Major Products: The specific products depend on the reaction conditions and substituents present. For example, reduction may yield the corresponding dihydro derivative.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity or as a scaffold for drug design.
Medicine: Investigated for therapeutic effects.
Industry: Used in the synthesis of specialized materials.
Mecanismo De Acción
The exact mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While there are related bicyclic compounds, the unique fusion of a pyrimidine ring with a seven-membered oxabicycloheptane ring sets this compound apart. Similar compounds include other 7-oxabicyclo[2.2.1]heptanes and derivatives.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-11(15)8-3-4-12-10(13-8)7-5-6-1-2-9(7)16-6/h3-4,6-7,9H,1-2,5H2,(H,14,15) |
Clave InChI |
ADBGVSCZOPUHBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1O2)C3=NC=CC(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)


![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)

![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)

